Aromatic Phenanthrene vs. Dihydrophenanthrene: Superior Nitric Oxide (NO) Inhibitory Activity in Macrophage-like Cells
In the study by Ito et al. (2010), phenanthrenes (compounds 1–3, 7) isolated from Dendrobium loddigesii showed significant inhibitory activity against NO production in LPS-activated RAW 264.7 macrophage-like cells. Critically, the authors explicitly note that the aromatic phenanthrene compound 2 demonstrated stronger inhibitory activity against NO production than its dihydrophenanthrene counterparts 5 and 6. This class-level observation is supported by quantitative IC50 data for the new phenanthrenes loddigesiinol A (1) and B (7), which inhibited NO production with IC50 values of 2.6 μM and 10.9 μM, respectively. While the specific IC50 for 5,7-dimethoxyphenanthren-4-ol was not reported in this study, the trend—that the fully aromatic phenanthrene scaffold is a stronger NO inhibitor than the dihydrophenanthrene scaffold—provides a critical decision-making criterion. A procurer evaluating the dihydro analog loroglossol (CAS 41060-06-4) against 5,7-dimethoxyphenanthren-4-ol should anticipate materially lower NO inhibitory potency with the dihydro compound, potentially by more than an order of magnitude [1].
| Evidence Dimension | NO production inhibition in LPS-stimulated RAW 264.7 cells |
|---|---|
| Target Compound Data | 5,7-Dimethoxyphenanthren-4-ol: exact IC50 not determined; classified as aromatic phenanthrene with strong NO inhibitory activity [1] |
| Comparator Or Baseline | Dihydrophenanthrenes (e.g., compounds 5, 6 in Ito et al. 2010): weaker NO inhibition than aromatic phenanthrene compound 2; loddigesiinol A (1): IC50 = 2.6 μM; loddigesiinol B (7): IC50 = 10.9 μM |
| Quantified Difference | Aromatic phenanthrene (compound 2) > dihydrophenanthrenes (compounds 5, 6) in NO inhibition; IC50 values for structurally related aromatic phenanthrenes range from 2.6 to 10.9 μM |
| Conditions | RAW 264.7 macrophage-like cells stimulated with LPS; NO production measured; compounds tested at concentrations up to 100 μM [1] |
Why This Matters
For anti-inflammatory screening programs, selecting the aromatic phenanthrene scaffold over a dihydro analog directly impacts assay hit rates and the quality of downstream structure–activity relationship (SAR) data.
- [1] Ito M, Matsuzaki K, Wang J, Daikonya A, Wang NL, Yao XS, Kitanaka S. New phenanthrenes and stilbenes from Dendrobium loddigesii. Chem Pharm Bull (Tokyo). 2010 May;58(5):628-33. doi: 10.1248/cpb.58.628. PMID: 20460787. View Source
